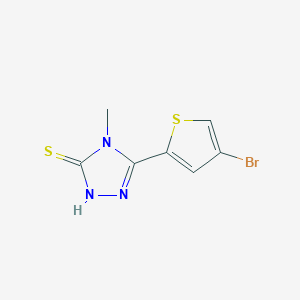

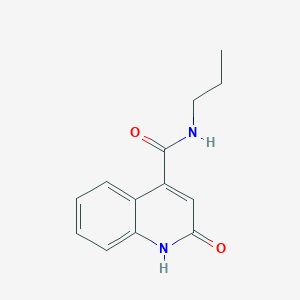

2-Hydroxy-N-propylquinoline-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Cytotoxic Activity and Anticancer Applications

Several studies have focused on the structure-activity relationship of quinoline derivatives, demonstrating their potential as anticancer agents. For example, derivatives of 2-phenylsubstituted-3-hydroxyquinolin-4(1H)-one-carboxamides were systematically studied for their cytotoxic activity against representative cancer lines. The investigation revealed that certain compounds within this category showed significant cytotoxic activity, highlighting the potential application of quinoline derivatives in cancer treatment (Soural et al., 2011).

HIV-1 Integrase Inhibitors

Another study evaluated a series of 2-hydroxyisoquinoline-1,3-dioxo derivatives as inhibitors of human immunodeficiency virus type 1 integrase (HIV-1 IN). Some derivatives displayed low nanomolar inhibitory concentrations, comparable to clinically used drugs like raltegravir, making them potential candidates for HIV treatment (Billamboz et al., 2013).

Potential as Fluorescence Agents

The synthesis of 3-hydroxyquinoline-4(1H)-one derivatives bearing substituted phenyl at position 2 and various carboxamide groups in position 5 has shown that these compounds, in addition to their cytotoxic activities towards cancer and non-malignant cell lines, also exhibit fluorescent properties. This dual functionality suggests their potential application in both therapeutic treatments and as fluorescence agents for biological imaging (Funk et al., 2015).

Analytical and Synthetic Chemistry

Quinoline derivatives have been studied for their unique reactions in mass spectrometry analyses, showing potential for characterizing structurally related compounds or metabolic products. This is particularly relevant for clinical, forensic, or doping control analysis, where precise identification of compounds is crucial (Thevis et al., 2008).

Mecanismo De Acción

Target of Action

The primary target of 2-Hydroxy-N-propylquinoline-4-carboxamide is the translation elongation factor 2 (PfEF2) . This protein plays a crucial role in protein synthesis, specifically in the elongation phase of translation.

Mode of Action

This compound interacts with its target, PfEF2, by inhibiting its function . This inhibition disrupts the normal process of protein synthesis, leading to a halt in the production of essential proteins for the survival and growth of the cells.

Pharmacokinetics

It is known that the compound has favorable potency, selectivity, and dmpk properties

Propiedades

IUPAC Name |

2-oxo-N-propyl-1H-quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-2-7-14-13(17)10-8-12(16)15-11-6-4-3-5-9(10)11/h3-6,8H,2,7H2,1H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPXUUKJZYSXPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC(=O)NC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2868733.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-benzoylbenzamide](/img/structure/B2868736.png)

![2-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2868739.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2868743.png)

![methyl 2-(9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2868748.png)

![8-(3-((4-methoxyphenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2868752.png)